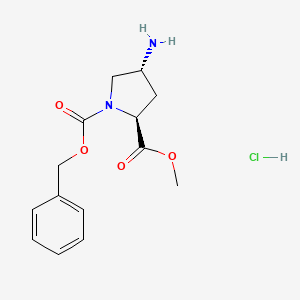

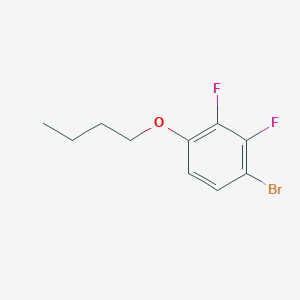

(2S,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2S,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride” is a chemical compound with the molecular formula C11H21ClN2O4 . It’s also known by other names such as “N-Boc-trans-4-amino-L-proline methyl ester hydrochloride” and "1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride" .

Molecular Structure Analysis

The molecular weight of this compound is 280.75 g/mol . The IUPAC name is "1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride" . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere .Applications De Recherche Scientifique

Asymmetric Synthesis and Catalysis

One significant application is in the field of asymmetric synthesis, where derivatives of 4-aminopyrrolidine serve as key intermediates or catalysts. For instance, compounds related to 4-aminopyrrolidine have been utilized in conjugate addition reactions for the synthesis of vicinal diamine derivatives, highlighting their utility in creating stereochemically defined 1,2-diamines, crucial for peptidomimetics and as constituents of biologically active molecules (Yoon et al., 2010).

Additionally, densely substituted L-proline esters, derived from 4-aminopyrrolidine-2-carboxylate, have shown to catalyze asymmetric Michael additions of ketones to nitroalkenes, underscoring the role of 4-aminopyrrolidine derivatives as effective organocatalysts in stereoselective synthetic processes (Ruiz-Olalla et al., 2015).

Synthesis of Biologically Active Molecules

The synthesis of biologically active molecules is another critical application. For example, derivatives of 4-aminopyrrolidine have been used in the synthesis of novel angiotensin-converting enzyme (ACE) inhibitors, showcasing their importance in developing therapeutic agents (Addla et al., 2013).

Furthermore, the compound and its derivatives have been applied in the platinum-catalyzed intramolecular hydroamination of unactivated olefins, yielding pyrrolidine derivatives in moderate to good yield. This reaction highlights the compound's utility in creating functionalized cyclic amines, which are valuable scaffolds in medicinal chemistry (Bender & Widenhoefer, 2005).

Medicinal Chemistry Applications

In medicinal chemistry, 4-fluoropyrrolidine derivatives, closely related to the compound , have been identified as useful synthons for dipeptidyl peptidase IV inhibitors, showcasing the relevance of these derivatives in drug discovery and development (Singh & Umemoto, 2011).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

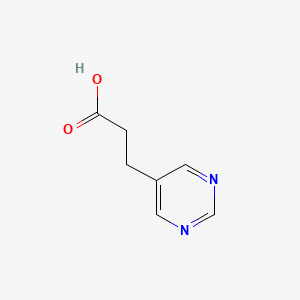

1-O-benzyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,15H2,1H3;1H/t11-,12+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLRSJJKBDFSMT-LYCTWNKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592088 |

Source

|

| Record name | 1-Benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride | |

CAS RN |

409325-33-3 |

Source

|

| Record name | 1-Benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)

![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)